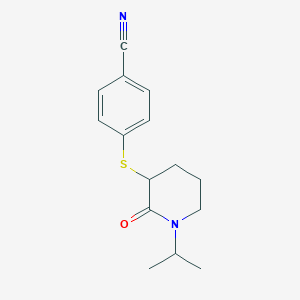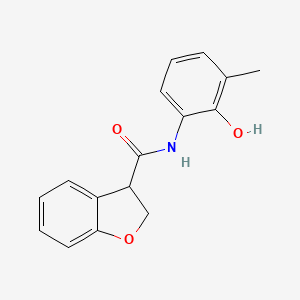
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine carboxylates, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, which is beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of bacterial and fungal pathogens. In addition, it has been reported to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate in lab experiments include its diverse biological activities and its ability to inhibit the activity of certain enzymes and signaling pathways. However, there are also limitations to its use. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results. In addition, the compound may have limited solubility in certain solvents, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which can lead to the development of more potent and selective analogs. Additionally, the compound can be further optimized for its biological activities and pharmacokinetic properties, which can enhance its therapeutic potential.
Conclusion:
In conclusion, 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate is a chemical compound that has diverse biological activities and has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate involves the reaction of 2-oxo-1H-pyridine-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with methyl iodide to obtain the final product. This synthesis method has been reported in the literature and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(oxolan-2-yl)ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9-4-5-11(12(15)14-9)13(16)18-8-6-10-3-2-7-17-10/h4-5,10H,2-3,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRFZBGWPNJXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OCCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)



![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)
